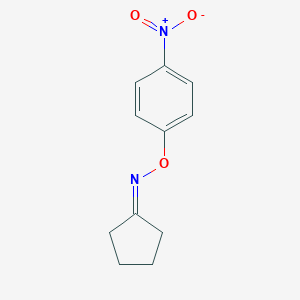
N-(4-tert-Butyl-1,3-thiazol-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against HeLa and A549 cell lines.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Orientations Futures
The future directions for “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” could involve further studies to fully understand its mechanism of action and potential applications. For instance, it could be investigated for its potential use as an antibacterial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its antitumor activities .
Mécanisme D'action
Target of Action
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative . Thiazole derivatives have been widely studied for their potential antitumor activities . They have been developed into clinical drugs, including Dabrafenib and Dasatinib . Dabrafenib is a BRAF inhibitor used for the treatment of BRAF V600E or BRAF V600K mutation-positive melanoma . Dasatinib is a Bcr-Abl tyrosine kinase inhibitor used for the treatment of Gleevec-resistant CML . Therefore, the primary targets of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide could be similar to these known targets of thiazole derivatives.
Mode of Action
It has been suggested that thiazole derivatives can inhibit the growth of cancer cells by stopping the division when the cells complete a division cycle before another dna synthesis phase starts .
Biochemical Pathways
Based on the known targets of thiazole derivatives, it can be inferred that the compound might affect the braf and bcr-abl tyrosine kinase pathways .
Result of Action
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit potent antiproliferative activity against certain cancer cell lines . For instance, it has been found to induce apoptosis and cause G1-phase arrest in the cell division cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Known for their antitumor activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is unique due to its specific structural features, such as the tert-butyl group and the acetamide moiety, which contribute to its distinct biological activities and chemical reactivity .
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOELJUVKGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)




![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)








